Hexanedioic acid;octadecan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Hexanedioic acid;octadecan-1-amine can be synthesized through a condensation reaction between hexanedioic acid and octadecan-1-amine. The reaction typically involves heating the two reactants together in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

Hexanedioic acid;octadecan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide bond in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

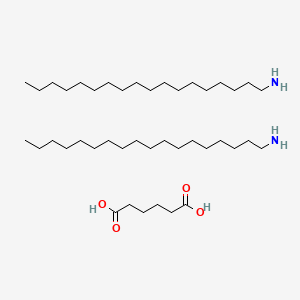

Hexanedioic acid (C6H10O4) is a dicarboxylic acid that serves as a key monomer in the production of various polymers. Octadecan-1-amine (C18H39N) is a long-chain primary amine that can interact with hexanedioic acid to form amide bonds, leading to unique properties that enhance the functionality of materials.

Polymer Production

The combination of hexanedioic acid and octadecan-1-amine has significant implications in polymer chemistry:

- Nylon Synthesis : Hexanedioic acid is primarily used in the production of nylon 6,6 through its reaction with hexamethylenediamine. The introduction of octadecan-1-amine can modify the properties of nylon, enhancing its hydrophobic characteristics and thermal stability .

- Polyurethane Foams : The incorporation of octadecan-1-amine into polyurethane formulations can improve flexibility and durability. This is particularly beneficial for applications in automotive interiors and insulation materials .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity associated with hexanedioic acid:

- A study demonstrated that hexanedioic acid exhibits selective growth inhibition against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumonia. The minimum inhibitory concentration (MIC) values were reported to be around 140 μg/ml for these bacteria . This suggests potential applications in medical formulations and coatings that require antibacterial properties.

Food Technology

Hexanedioic acid is utilized in food applications:

- As an acidulant in baking powders, it provides a non-hygroscopic alternative to traditional acids like tartaric acid. Its use helps maintain flavor integrity in delicate food products .

- Its role as a gelling agent enhances texture in various food items, including gelatins and puddings .

Data Tables

| Application Area | Compound Interaction | Benefits/Properties |

|---|---|---|

| Polymer Production | Hexanedioic Acid + Octadecan-1-Amine | Enhanced hydrophobicity and stability |

| Antibacterial Formulations | Hexanedioic Acid | Inhibitory effects on pathogenic bacteria |

| Food Technology | Hexanedioic Acid | Non-hygroscopic gelling agent |

Case Study: Antibacterial Activity Evaluation

A detailed investigation into the antibacterial properties of hexanedioic acid isolated from Hermetia illucens larvae revealed significant inhibitory effects against several bacterial strains. The study employed methods such as agar disk diffusion and turbidometric assays to quantify the antibacterial efficacy, demonstrating potential for its use in medical applications aimed at infection control .

Case Study: Polymer Modification for Enhanced Performance

Research focusing on the modification of nylon fibers using octadecan-1-amine has shown improvements in water repellency and mechanical strength. This case study involved comparative analysis between standard nylon fibers and those modified with fatty amines, highlighting the enhanced performance metrics suitable for outdoor apparel .

作用机制

The mechanism of action of hexanedioic acid;octadecan-1-amine involves the interaction of its functional groups with molecular targets. The amide bond can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The long alkyl chain of octadecan-1-amine contributes to its hydrophobic properties, affecting its solubility and interactions with other molecules .

相似化合物的比较

Similar Compounds

Hexanedioic acid:

Octadecan-1-amine:

Uniqueness

Hexanedioic acid;octadecan-1-amine is unique due to the combination of the properties of hexanedioic acid and octadecan-1-amine. This combination results in a compound with both hydrophilic and hydrophobic characteristics, making it versatile for various applications in different fields .

生物活性

Hexanedioic acid; octadecan-1-amine, commonly referred to as a derivative of hexanedioic acid (also known as adipic acid) and octadecan-1-amine (also known as stearylamine), is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Hexanedioic Acid :

- Molecular Formula: C₆H₁₀O₄

- Characteristics: It is a dicarboxylic acid primarily used in the production of nylon and other polymers.

Octadecan-1-Amine :

- Molecular Formula: C₁₈H₃₉N

- Characteristics: A long-chain primary amine that is often used as a surfactant and in various industrial applications.

The combination of these two compounds results in a unique structure that may influence its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of long-chain fatty acids exhibit antimicrobial activity. The presence of both hexanedioic acid and octadecan-1-amine may enhance this property due to their ability to disrupt microbial cell membranes. For instance, studies have shown that fatty acids can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

2. Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety and efficacy of compounds in medical applications. In vitro studies have demonstrated that certain amine derivatives can induce apoptosis in cancer cell lines. For example, octadecan-1-amine has been observed to affect the viability of MCF-7 (breast cancer) and THP-1 (leukemia) cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.4 | Apoptosis induction |

| THP-1 | 30.2 | Oxidative stress |

3. Anti-inflammatory Effects

Long-chain fatty acids, including derivatives like octadecan-1-amine, have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of hexanedioic acid; octadecan-1-amine can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Cytokine Modulation : It can influence the release of cytokines, thereby altering inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that hexanedioic acid; octadecan-1-amine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of common antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxic effects of the compound were assessed on human cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 20 µM .

属性

CAS 编号 |

102900-04-9 |

|---|---|

分子式 |

C42H88N2O4 |

分子量 |

685.2 g/mol |

IUPAC 名称 |

hexanedioic acid;octadecan-1-amine |

InChI |

InChI=1S/2C18H39N.C6H10O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;7-5(8)3-1-2-4-6(9)10/h2*2-19H2,1H3;1-4H2,(H,7,8)(H,9,10) |

InChI 键 |

AWVLILUZOUWLLR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(CCC(=O)O)CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。